BDP 650/665 maleimide

Fluorescence Spectroscopy Bioconjugation

Researchers requiring site-specific protein labeling often face inconsistent bioconjugation and high background with standard cyanine dyes. BDP 650/665 maleimide addresses these challenges through a unique photophysical and chemical profile: • Superior brightness: Molar extinction coefficient 94,000 L·mol⁻¹·cm⁻¹ and quantum yield 0.52 yield an exceptional ε×Φ of 48,880 M⁻¹cm⁻¹, enhancing detection sensitivity over Cy5 maleimide. • Proven FRET performance: Reliable donor fluorophore for internally quenched peptide probes used in protease activity assays and in vivo imaging. • Site-specific conjugation: Maleimide group enables covalent attachment to cysteine residues; moderate hydrophobicity supports aqueous labeling environments.

Molecular Formula C29H24BF2N5O4
Molecular Weight 555.34
Cat. No. B1192289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBDP 650/665 maleimide
Molecular FormulaC29H24BF2N5O4
Molecular Weight555.34
Structural Identifiers
SMILESO=C(NCCN1C(C=CC1=O)=O)COC2=CC=C(C=C2)/C=C/C3=CC=C(C=C4[N+]5=C(C6=CC=CN6)C=C4)N3B5F.[F-]
InChIInChI=1S/C29H23BFN5O4.FH/c31-30-35-21(7-8-22(35)18-23-9-12-26(36(23)30)25-2-1-15-32-25)6-3-20-4-10-24(11-5-20)40-19-27(37)33-16-17-34-28(38)13-14-29(34)39;/h1-15,18H,16-17,19H2,(H,33,37);1H/b6-3+;
InChIKeyHJJJRTPNMUXVPI-ZIKNSQGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BDP 650/665 Maleimide Overview


BDP 650/665 maleimide is a thiol-reactive borondipyrromethene (BODIPY) dye that emits in the far-red spectrum, with excitation and emission maxima at 649 nm and 667 nm, respectively . This positions the dye for use in instruments configured for the Cyanine5 (Cy5) channel . The compound is characterized by a high molar extinction coefficient of 94,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.52 . The maleimide functional group enables site-specific covalent conjugation to sulfhydryl (thiol) groups, making it suitable for labeling cysteine residues in proteins, peptides, and other thiol-containing biomolecules . Its moderate hydrophobicity allows for use in aqueous labeling environments, establishing it as a common alternative to traditional cyanine dyes like Cy5 .

BDP 650/665 Substitution Concerns


While multiple fluorophores, including Cy5, Alexa Fluor 647, and other BODIPY derivatives, can be used with the Cy5 detection channel, they are not functionally interchangeable. Each dye possesses a unique combination of photophysical and chemical properties that directly impact experimental outcomes. Substituting one dye for another without considering these differences can lead to issues such as compromised assay sensitivity due to differing brightness values (extinction coefficient × quantum yield), increased background noise from residual fluorescence after quenching, or poor reproducibility due to inconsistent bioconjugation efficiency. BDP 650/665 maleimide occupies a distinct performance niche defined by its specific combination of spectral properties, stability, and reactivity that differentiates it from both cyanine dyes and other BODIPY variants .

BDP 650/665 Performance Comparison


Brightness vs. Cy5

The intrinsic brightness of a fluorophore, defined as the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ), is a primary determinant of assay sensitivity. For BDP 650/665 maleimide, this value is calculated to be 48,880 (94,000 L·mol⁻¹·cm⁻¹ × 0.52) . In contrast, the commonly used comparator Cy5 maleimide has a reported brightness of approximately 35,000 (250,000 L·mol⁻¹·cm⁻¹ × 0.14) under similar conditions . This indicates that on a molar basis, BDP 650/665 is approximately 1.4 times brighter than Cy5, potentially enabling the detection of lower-abundance targets with the same instrument settings.

Fluorescence Spectroscopy Bioconjugation

Photostability vs. Cyanines

Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a critical limitation in many applications. BODIPY dyes, as a class, are widely recognized for their superior photostability compared to cyanine dyes like Cy5 . While a direct, published half-life comparison for the specific maleimide derivative is not available, the class-level inference is robust. The BODIPY core is known to be less prone to photochemical degradation, making BDP 650/665 maleimide a preferable choice for experiments requiring prolonged or repeated illumination, such as time-lapse imaging or fluorescence microscopy with high-intensity laser excitation .

Photostability Fluorescence Microscopy Imaging

FRET and Quenching Performance

BDP 650/665 has been functionally validated in applications where signal-to-background ratio is paramount. In a study developing FRET probes for matrix metalloproteinase (MMP) activity, a BODIPY 650/665 conjugate demonstrated effective quenching by a dark quencher and a significant increase in fluorescence upon MMP-mediated cleavage [1]. This contrasts with some cyanine dyes, which can exhibit residual fluorescence even when quenched, leading to higher background noise. The clean "off-to-on" switching of BDP 650/665 contributes to a superior signal-to-background ratio in protease activity assays, a critical performance metric for screening and diagnostic development.

FRET Quenching Assay Development

Fluorescence Lifetime Biosensing

A key differentiator of BODIPY dyes is the environmental sensitivity of their fluorescence lifetime. A study from 1999 established that BODIPY X-650/665 (the NHS ester analog) could be used to transduce protein binding events at surfaces through changes in its fluorescence lifetime, not just intensity [1]. The binding of streptavidin or anti-biotin antibody to a mixed monolayer containing BODIPY X-650/665 and biotin resulted in a detectable decrease in the dye's excited-state lifetime [1]. This sensitivity to local environment enables lifetime-based sensing modalities, which are less susceptible to artifacts from photobleaching or variations in excitation intensity compared to intensity-based measurements. This property is not universally shared by other Cy5-channel dyes and represents a specific, application-driven advantage for BODIPY-based probes.

Fluorescence Lifetime Biosensing Surface Chemistry

Edge Labeling in 2D Materials

The spectral properties of BDP 650/665 were critical for a study on the chemical modification of 2D polymer crystals. A BODIPY maleimide derivative was specifically chosen for its fluorescence emission at 665 nm, which is well separated from the autofluorescence of the 2D polymer crystals, which originated from trapped template molecules [1]. This spectral separation allowed researchers to unambiguously visualize the successful conjugation of the dye to the edges of the crystals using lambda-mode laser scanning microscopy, confirming that fluorescence originated solely from the BODIPY dye [1]. This demonstrates a real-world application where the specific far-red emission of BDP 650/665 was essential to avoid interference and enable a clear, positive identification of a labeling event.

2D Materials Fluorescence Microscopy Nanotechnology

Preclinical PET Imaging

BDP 650/665 maleimide's utility extends beyond basic research to sophisticated preclinical imaging. The FRET probe study described earlier (Evidence Item 3) leveraged BODIPY 650/665 for its imaging performance in a mouse tumor model [1]. The BODIPY 650/665-based PET tracer, 18F-MBP, synthesized with a 78% radiochemical yield and >99% radiochemical purity, clearly depicted MT1-MMP-positive tumors in vivo via PET 2 hours after injection, while showing lower signal in MT1-MMP-negative tumors [1]. This demonstrates that the favorable photophysical and chemical properties of the dye are compatible with demanding in vivo applications and can be translated to clinically relevant imaging modalities.

PET Imaging Cancer Research Protease Activity

BDP 650/665 Application Scenarios


Protease Assays & FRET Probes

As demonstrated in the MMP FRET probe study, BDP 650/665 maleimide is a reliable donor fluorophore for constructing internally quenched peptide probes [1]. Its effective quenching by dark quenchers and bright, stable emission upon cleavage makes it ideal for developing sensitive and quantitative assays for protease activity, which are essential in cancer research, drug screening, and diagnostic development. The proven performance in a FRET format and in vivo imaging justifies its selection over less-validated alternatives [1].

Biosensing and Surface Functionalization

For research involving biosensors or biochips, BDP 650/665 maleimide offers a distinct advantage. Its demonstrated sensitivity to protein binding through changes in fluorescence lifetime, as shown in surface monolayer studies, provides a robust transduction mechanism that is less prone to artifacts than intensity-based measurements [2]. This makes it a strategic choice for developing next-generation diagnostic platforms and studying protein-protein or protein-ligand interactions at interfaces [2].

Site-Specific Protein & Antibody Labeling

The maleimide derivative of BDP 650/665 is the reagent of choice for site-specific conjugation to proteins, antibodies, or peptides that contain an accessible cysteine residue [1]. The dye's high brightness (ε × Φ = 48,880 M⁻¹cm⁻¹) translates to higher detection sensitivity compared to Cy5 maleimide (ε × Φ ≈ 35,000 M⁻¹cm⁻¹), making it preferable for applications where target abundance is low or where maximizing signal from limited sample is critical, such as in single-molecule imaging, flow cytometry of rare cell populations, or low-input proteomics [1].

Autofluorescence-Free Imaging

BDP 650/665 maleimide is an excellent choice for labeling in complex biological matrices or specialized materials. The case study on edge-labeling 2D polymers showcases its utility in overcoming autofluorescence challenges [3]. Its far-red emission (Ex/Em 649/667 nm) allows for clear spectral separation from common sources of background fluorescence, leading to higher contrast images. This is also beneficial in tissue imaging and plant biology, where chlorophyll and other endogenous fluorophores can interfere with detection in the green and orange channels.

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